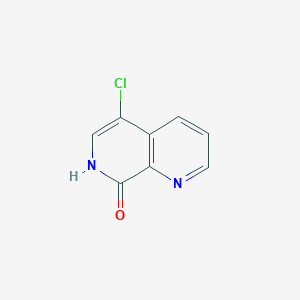

5-Chloro-1,7-naphthyridin-8-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-7H-1,7-naphthyridin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-6-4-11-8(12)7-5(6)2-1-3-10-7/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPHBCAINYKCRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)NC=C2Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60498388 | |

| Record name | 5-Chloro-1,7-naphthyridin-8(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67967-13-9 | |

| Record name | 5-Chloro-1,7-naphthyridin-8(7H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67967-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1,7-naphthyridin-8(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-1,7-naphthyridin-8-ol

This guide provides a comprehensive technical overview of the core physicochemical properties of 5-Chloro-1,7-naphthyridin-8-ol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The naphthyridine scaffold is a recognized pharmacophore, and understanding the intrinsic properties of its derivatives is paramount for the rational design of novel therapeutic agents.[1][2][3][4] This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing detailed, field-proven methodologies for the characterization of this and similar molecules.

Section 1: Molecular Structure and Tautomerism

This compound possesses a planar, bicyclic aromatic ring system. The presence of a hydroxyl group at the C8 position, adjacent to a ring nitrogen, introduces the critical feature of tautomerism. The molecule exists in a dynamic equilibrium between the -ol form (this compound) and the -one form (5-Chloro-1,7-naphthyridin-8(7H)-one).

Caption: Tautomeric equilibrium of this compound.

In the solid state and in most solvents, the equilibrium is expected to heavily favor the keto tautomer due to the thermodynamic stability of the amide-like functionality. This has significant implications for its hydrogen bonding capacity, crystal packing, and solubility. Spectroscopic techniques, particularly NMR, are essential to probe this equilibrium in solution.

Section 2: Core Physicochemical Data

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₅ClN₂O | N/A |

| Molecular Weight | 180.59 g/mol | N/A |

| Melting Point | Predicted: >200 °C | Based on related naphthyridinones. High melting points are typical for planar, hydrogen-bonding capable heterocyclic compounds. |

| Boiling Point | Predicted: >300 °C at 760 mmHg | Based on the boiling point of 5-Bromo-1,7-naphthyridin-8(7H)-one (455.087 °C at 760 mmHg). The chloro-analog is expected to have a lower boiling point. |

| pKa | Predicted: 2.0 - 3.0 (ring nitrogen), 8.0 - 9.0 (hydroxyl/N-H) | The pKa of the ring nitrogen is estimated from 5-chloro-1,7-naphthyridine (pKa ≈ 2.04). The acidity of the N-H in the keto tautomer is expected to be in the range of phenols or slightly more acidic due to the electron-withdrawing nature of the ring system. |

| logP (calculated) | 1.5 - 2.5 | This value is an estimate and will be highly dependent on the tautomeric form and the specific algorithm used for calculation. Experimental determination is crucial. |

| Solubility | Predicted: Sparingly soluble in water; soluble in polar aprotic solvents (DMSO, DMF) | The planar, crystalline nature and hydrogen bonding capabilities suggest low aqueous solubility. |

Section 3: Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the chloro and hydroxyl/keto functionalities. In a deuterated solvent like DMSO-d₆, the N-H proton of the keto tautomer would likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The coupling constants between adjacent protons will be invaluable for assigning the regiochemistry.

13C NMR: The carbon spectrum will reveal eight distinct signals. The carbonyl carbon of the keto tautomer will be the most downfield signal, typically in the range of 160-170 ppm. The carbon atom attached to the chlorine will also exhibit a characteristic chemical shift.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition.

-

Electron Ionization (EI): In an EI mass spectrum, the molecular ion peak (M⁺) should be observed at m/z 180. A characteristic isotopic pattern for one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak) is expected, which is a definitive indicator of the presence of a single chlorine atom.

-

Electrospray Ionization (ESI): In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 181, also showing the characteristic chlorine isotopic pattern at m/z 183.

Infrared (IR) Spectroscopy

IR spectroscopy can provide strong evidence for the dominant tautomeric form. The presence of a strong absorption band in the region of 1650-1680 cm⁻¹ would be indicative of the C=O stretch of the keto tautomer. A broad absorption in the 3200-3500 cm⁻¹ region would correspond to the N-H stretch of the keto form or the O-H stretch of the enol form.

Section 4: Experimental Protocols

The following section details standardized protocols for the synthesis and characterization of this compound.

Synthesis

A plausible synthetic route to this compound involves the cyclization of a suitably substituted pyridine precursor, followed by chlorination.

Caption: A generalized synthetic workflow for 5-Chloro-1,7-naphthyridin-8(7H)-one.

Step-by-Step Protocol (Adapted from related syntheses):

-

Synthesis of 1,7-Naphthyridin-8(7H)-one: This can be achieved through various established methods, such as the Gould-Jacobs reaction, starting from a 3-aminopyridine derivative and a suitable three-carbon synthon.

-

Chlorination:

-

To a solution of 1,7-Naphthyridin-8(7H)-one in a suitable solvent (e.g., phosphorus oxychloride), add the chlorinating agent (e.g., phosphorus oxychloride can serve as both solvent and reagent).

-

Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC.

-

After completion, carefully quench the reaction mixture with ice water and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Solubility Determination (Shake-Flask Method)

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

pKa Determination (Potentiometric Titration)

-

Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

-

Then, titrate with a standardized solution of a strong base (e.g., NaOH).

-

Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

Section 5: Conclusion

The physicochemical properties of this compound, particularly its tautomeric equilibrium and hydrogen bonding potential, are critical determinants of its behavior in biological and chemical systems. While a complete experimental dataset is not yet publicly available, this guide provides a robust framework for its synthesis and characterization, empowering researchers to generate high-quality, reliable data. The provided protocols are based on established methodologies and offer a solid foundation for further investigation into this promising class of compounds.

References

- Smolecule. (n.d.). Buy 8-Chloro-1,7-naphthyridine-3-carbaldehyde.

-

ResearchGate. (2025). Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. Retrieved from [Link]

- RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. DOI:10.1039/D4RA04262J.

- BenchChem. (n.d.). In-Depth Technical Guide: Physicochemical Properties of 2-Amino-5-chloro-1,8-naphthyridine.

-

López-Cara, L. G., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(15), 4433. [Link]

- Smolecule. (2023). Buy 7-Chloro-1,8-naphthyridin-2-ol | 15944-34-0.

-

PubChem. (n.d.). 7-Amino-5-chloro-1,7-naphthyridin-8-one. Retrieved from [Link]

-

RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]

-

Poulos, K., et al. (2019). Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. Journal of Chemical Education, 96(9), 1965-1971. [Link]

Sources

An In-Depth Technical Guide to the Proposed Synthesis of 5-Chloro-1,7-naphthyridin-8-ol

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The 1,7-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comprehensive, technically-grounded proposed synthesis of a novel derivative, 5-Chloro-1,7-naphthyridin-8-ol. While a direct published synthesis for this specific molecule is not currently available, this document outlines a plausible and robust synthetic strategy based on established and analogous reactions in heterocyclic chemistry. The proposed route commences with the construction of the 1,7-naphthyridin-8-ol core, followed by a regioselective chlorination at the C5 position. This guide offers a detailed, step-by-step experimental protocol, mechanistic insights, and visual representations of the synthetic pathway to empower researchers in the synthesis of this and related compounds.

Introduction: The Significance of the 1,7-Naphthyridine Core

Naphthyridines and their derivatives are a class of bicyclic heteroaromatic compounds that have garnered considerable interest from both synthetic and medicinal chemists. Their broad spectrum of biological activities makes them privileged scaffolds in drug discovery. Specifically, the 1,7-naphthyridine framework has been identified as a key component in molecules targeting a variety of diseases. For instance, derivatives have shown promise as selective Tpl2 kinase inhibitors for the treatment of rheumatoid arthritis, as well as demonstrating antiparasitic and antitumor activities.[1] The functionalization of the 1,7-naphthyridine core allows for the fine-tuning of its pharmacological properties, making the development of novel synthetic routes to substituted derivatives a critical endeavor.

This guide focuses on a proposed synthesis of this compound, a previously unreported derivative. The introduction of a chloro group at the C5 position and a hydroxyl group at the C8 position is anticipated to modulate the electronic and steric properties of the naphthyridine core, potentially leading to novel biological activities.

Proposed Synthetic Strategy: A Multi-Step Approach

The proposed synthesis of this compound is a two-stage process:

-

Stage 1: Synthesis of the 1,7-Naphthyridin-8-ol Core. This stage focuses on the construction of the foundational bicyclic ring system.

-

Stage 2: Regioselective Chlorination. This stage involves the introduction of a chlorine atom at the C5 position of the 1,7-naphthyridin-8-ol core.

The overall proposed synthetic pathway is depicted in the workflow diagram below.

Sources

An In-depth Technical Guide to the Solubility and Stability of 5-Chloro-1,7-naphthyridin-8-ol

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the solubility and stability of the novel heterocyclic compound, 5-Chloro-1,7-naphthyridin-8-ol. Given the limited publicly available data on this specific molecule, this document emphasizes robust, field-proven methodologies and the underlying scientific principles for their application. The protocols described herein are designed as self-validating systems, grounded in authoritative regulatory guidelines and best practices for the characterization of pharmaceutical compounds.

Introduction to this compound

This compound belongs to the naphthyridine class of heterocyclic aromatic compounds. The naphthyridine scaffold, a diazanonaphthalene, is a key pharmacophore in numerous biologically active molecules. The presence of nitrogen atoms within the fused ring system imparts unique electronic properties and hydrogen bonding capabilities, making these structures versatile for designing targeted therapeutics. The chloro and hydroxyl substituents on the 1,7-naphthyridine core of the target compound are expected to significantly influence its physicochemical properties, including solubility and stability, which are critical determinants of its potential as a drug candidate. A thorough understanding of these properties is paramount for formulation development, pharmacokinetic profiling, and ensuring the safety and efficacy of any potential therapeutic application.

Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. The following section outlines a systematic approach to determining the solubility of this compound in various solvent systems relevant to pharmaceutical development.

Theoretical Considerations

The solubility of this compound will be governed by its molecular structure. The chlorine atom introduces a degree of lipophilicity, while the hydroxyl group and the nitrogen atoms in the naphthyridine rings can participate in hydrogen bonding, potentially enhancing solubility in polar solvents. The overall solubility will be a balance of these competing factors. For instance, the related compound 5-chloro-8-hydroxyquinoline exhibits solubility in solvents like 1,4-dioxane and various alcohols and acetates, suggesting that this compound may have similar solubility characteristics[1].

Experimental Determination of Solubility

Two primary types of solubility are typically assessed during drug development: kinetic and thermodynamic solubility.[2]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being introduced from a concentrated organic stock (typically DMSO) into an aqueous buffer. It is a high-throughput method used for early-stage screening of compound libraries.[2]

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent system. It is a more time-consuming but accurate measurement, crucial for later-stage development.[2]

This method is considered the gold standard for determining equilibrium solubility.

Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at equilibrium.

Materials:

-

This compound (crystalline solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO, 1,4-dioxane)

-

Vials with screw caps

-

Shaker or rotator capable of maintaining a constant temperature

-

Centrifuge

-

HPLC system with a suitable column and detector

-

Calibrated analytical balance

Procedure:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of each selected solvent to the respective vials.

-

Securely cap the vials and place them on a shaker/rotator at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.

-

The determined concentration represents the thermodynamic solubility of the compound in that solvent.

Data Presentation

The solubility data should be summarized in a clear and concise table.

| Solvent System | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Solubility (µM) |

| Purified Water | 25 | 7.0 | Experimental Value | Calculated Value |

| PBS | 25 | 7.4 | Experimental Value | Calculated Value |

| 0.1 M HCl | 25 | 1.0 | Experimental Value | Calculated Value |

| Ethanol | 25 | N/A | Experimental Value | Calculated Value |

| DMSO | 25 | N/A | Experimental Value | Calculated Value |

Stability Assessment

Evaluating the chemical stability of a drug candidate is mandated by regulatory agencies and is crucial for determining its shelf-life and appropriate storage conditions.[3][4][5][6] Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.[7][8][9][10]

Forced Degradation (Stress Testing)

Forced degradation studies involve exposing the compound to conditions more severe than those it would typically encounter during storage.[10] The goal is to induce degradation to an extent that allows for the identification of degradation products and the validation of an analytical method that can resolve the parent compound from these products.[9]

The following diagram illustrates a typical workflow for a forced degradation study.

Caption: Workflow for forced degradation studies.

Objective: To identify the degradation pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven, Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period. Withdraw samples at different time points, neutralize with NaOH, and analyze by HPLC.[10]

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60°C). Withdraw samples, neutralize with HCl, and analyze.[10]

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature and protect from light. Analyze samples at various time points.[10]

-

Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C) in an oven. Analyze samples at different time points.[10]

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[4] A control sample should be protected from light.

Long-Term Stability Testing

Following forced degradation, long-term stability studies are conducted under controlled temperature and humidity conditions as recommended by the ICH.[5][11]

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity

Objective: To evaluate the stability of this compound over an extended period under specified storage conditions.

Procedure:

-

Package the compound in the proposed container closure system.

-

Place the samples in stability chambers maintained at the conditions specified in the table above.

-

Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies).[6]

-

Analyze the samples for appearance, assay of the active substance, and levels of degradation products using a validated stability-indicating HPLC method.

Analytical Methodologies

A validated, stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products and any impurities.

Typical Parameters to Optimize:

-

Column: C18 columns are a common starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used in a gradient elution mode.

-

Detector: A UV detector set at the λmax of this compound. A mass spectrometer can be used for peak identification.

-

Flow Rate and Column Temperature: Optimized to achieve good peak shape and resolution.

The specificity of the method is demonstrated by analyzing the samples from the forced degradation studies and showing that the peaks for the degradation products are well-resolved from the peak of the parent compound.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for determining the solubility and stability of this compound. While specific experimental data for this compound is not yet widely available, the application of the detailed protocols and methodologies described herein will enable researchers to generate the critical data necessary for its advancement as a potential therapeutic agent. Adherence to these principles will ensure the generation of reliable and defensible data that meets the stringent requirements of the drug development and regulatory landscape.

References

-

Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). MDPI. Retrieved from [Link]

-

Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca. (2022). MDPI. Retrieved from [Link]

-

Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. Retrieved from [Link]

-

Solubility prediction methods for drug/drug like molecules. (2008). ResearchGate. Retrieved from [Link]

-

Q1A(R2) Guideline. (2003). International Council for Harmonisation. Retrieved from [Link]

-

7-Amino-5-chloro-1,7-naphthyridin-8-one. (n.d.). PubChem. Retrieved from [Link]

-

Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. (n.d.). European Medicines Agency. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). ResearchGate. Retrieved from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (2012). National Center for Biotechnology Information. Retrieved from [Link]

-

Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved from [Link]

-

Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. (2025). ResearchGate. Retrieved from [Link]

-

Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbio. Retrieved from [Link]

-

Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]

-

Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. Retrieved from [Link]

-

Q 1 A (R2) Stability Testing of new Drug Substances and Products. (2003). European Medicines Agency. Retrieved from [Link]

-

Synthesis of 5′-Chlorospiro(benzo[d][12][13]dioxole-2,4′-[11][12][14]thiadiazin). (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 4. ICH Official web site : ICH [ich.org]

- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. ajrconline.org [ajrconline.org]

- 8. researchgate.net [researchgate.net]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. database.ich.org [database.ich.org]

- 12. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca | MDPI [mdpi.com]

- 14. mdpi.com [mdpi.com]

Spectroscopic Elucidation of 5-Chloro-1,7-naphthyridin-8-ol: A Technical Guide for Drug Discovery Professionals

Introduction: The Significance of the Naphthyridine Scaffold in Modern Drug Development

The 1,7-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse and potent biological activities.[1] The strategic placement of substituents on this rigid, planar framework allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. 5-Chloro-1,7-naphthyridin-8-ol, a key intermediate, is of particular interest to researchers in the field of drug development. Its unique electronic and steric profile, dictated by the chloro and hydroxyl moieties, makes it a versatile building block for the synthesis of novel therapeutic agents, particularly in the realms of kinase inhibition and anti-infective research.[2][3]

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound. As a Senior Application Scientist, my objective is to move beyond a mere listing of data, instead offering a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. This guide is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge required to confidently identify and characterize this important synthetic intermediate. The subsequent sections will delve into the predicted spectroscopic data, the underlying principles of spectral interpretation, and robust experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

To fully appreciate the spectroscopic data, a clear understanding of the molecular architecture of this compound is paramount. The numbering of the naphthyridine ring system is crucial for the unambiguous assignment of NMR signals.

Caption: Integrated workflow for spectroscopic structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of structural information. The predicted chemical shifts are based on the analysis of similar naphthyridine structures and established substituent effects.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

The ¹H NMR spectrum is anticipated to display distinct signals for each of the aromatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituent, as well as the electron-donating character of the hydroxyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| H-2 | 8.8 - 9.0 | Doublet of doublets (dd) | J ≈ 4.5, 1.5 | Positioned between two nitrogen atoms, leading to a significant downfield shift. |

| H-3 | 7.4 - 7.6 | Doublet of doublets (dd) | J ≈ 8.5, 4.5 | Coupled to both H-2 and H-4, with a larger coupling to the ortho proton (H-4). |

| H-4 | 8.2 - 8.4 | Doublet of doublets (dd) | J ≈ 8.5, 1.5 | Shifted downfield due to the anisotropic effect of the neighboring nitrogen (N-7). |

| H-6 | 7.7 - 7.9 | Singlet (s) | - | The only proton on the pyridinone ring, adjacent to the chlorine atom. |

| OH | 10.0 - 12.0 | Broad singlet (br s) | - | The phenolic proton signal is typically broad and its chemical shift is solvent-dependent. |

Note: Predicted values are for a DMSO-d₆ solvent.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will reveal eight distinct carbon signals, corresponding to each carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C-2 | 150 - 155 | Located between two nitrogen atoms, resulting in a significant downfield shift. |

| C-3 | 122 - 126 | Aromatic CH carbon. |

| C-4 | 138 - 142 | Aromatic CH carbon, influenced by the adjacent nitrogen. |

| C-4a | 145 - 150 | Quaternary carbon at the ring junction. |

| C-5 | 130 - 135 | Carbon bearing the chlorine atom; its shift is influenced by the halogen. |

| C-6 | 115 - 120 | Aromatic CH carbon. |

| C-8 | 160 - 165 | Carbon attached to the hydroxyl group, significantly deshielded. |

| C-8a | 148 - 152 | Quaternary carbon at the ring junction. |

Note: Predicted values are for a DMSO-d₆ solvent.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound. The presence of a chlorine atom will be readily identifiable from the characteristic isotopic pattern in the mass spectrum.

| Ion/Adduct | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) | Expected Isotopic Ratio |

| [M]⁺ | 180.0145 | 182.0115 | ~3:1 |

| [M+H]⁺ | 181.0223 | 183.0193 | ~3:1 |

| [M+Na]⁺ | 203.0042 | 205.0012 | ~3:1 |

The fragmentation pattern in the mass spectrum can also provide valuable structural information. Cleavage of the chloro and hydroxyl groups would likely be observed under electron ionization (EI) conditions.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=C, C=N, and C-Cl bonds.

| Frequency Range (cm⁻¹) | Vibration | Intensity | Interpretation |

| 3400 - 3200 | O-H stretch | Broad, Medium-Strong | Indicates the presence of the hydroxyl group. The broadness is due to hydrogen bonding. |

| 3100 - 3000 | Aromatic C-H stretch | Medium | Characteristic of C-H bonds on the aromatic rings. |

| 1640 - 1580 | C=C and C=N stretching | Strong | Aromatic ring stretching vibrations. |

| 1250 - 1180 | C-O stretch | Strong | Phenolic C-O bond stretching. |

| 850 - 750 | C-Cl stretch | Medium-Strong | Indicates the presence of the chloro substituent. |

| 800 - 700 | Out-of-plane C-H bending | Strong | Provides information about the substitution pattern of the aromatic rings. |

Experimental Protocols: A Guide to Data Acquisition

The following are generalized yet robust protocols for the spectroscopic analysis of this compound. These methods are based on standard practices for the characterization of heterocyclic compounds. [1]

NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the potential for improved solubility of the hydroxyl-containing compound.

-

Instrumentation: Record the ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 25 °C.

-

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Set the spectral width to appropriately cover the expected range of chemical shifts (e.g., 0-14 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A greater number of scans will be required compared to ¹H NMR (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

-

Data Processing: Process the acquired free induction decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Obtain high-resolution mass spectra using an Electrospray Ionization-Time of Flight (ESI-TOF) mass spectrometer.

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion.

-

Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Ensure the mass accuracy is within 5 ppm for confident molecular formula determination.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by intimately grinding a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.

-

Instrumentation: Record the IR spectrum on a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

-

Conclusion: An Integrated Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, MS, and IR data, provides an unambiguous confirmation of its chemical structure. The predicted data and interpretations presented in this guide serve as a robust framework for researchers working with this valuable synthetic intermediate. A thorough understanding of its spectroscopic properties is not merely an academic exercise; it is a critical component of quality control and a prerequisite for the rational design of novel naphthyridine-based therapeutics. By leveraging the insights provided herein, scientists in the field of drug discovery can accelerate their research and development efforts, confident in the identity and purity of their materials.

References

- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Google Scholar.

- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Advances.

- Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. (2015). ResearchGate.

- 5-chloro-1,7-naphthyridine CAS#: 67967-10-6. (n.d.). ChemicalBook.

- This compound | 67967-13-9. (n.d.). ChemicalBook.

- Elucidating the Structure of 5-Bromo-8-methoxy-1,7-naphthyridine: A Technical Guide. (n.d.). Benchchem.

- 7-Amino-5-chloro-1,7-naphthyridin-8-one | C8H6ClN3O. (n.d.). PubChem.

- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). PubMed Central.

- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Publishing.

- In-Depth Technical Guide: Physicochemical Properties of 2-Amino-5-chloro-1,8-naphthyridine. (n.d.). Benchchem.

- Design, In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. (2020). ResearchGate.

-

5-chlorob[4]enzofuro[2,3-b]n[4][5]aphthyridine. (n.d.). Chemical Synthesis Database. Retrieved January 22, 2026, from

- 3.2: IR Spectroscopy. (2019). Chemistry LibreTexts.

- How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023). YouTube.

- 5-Chloro-1,8-naphthyridin-4(1H)-one. (n.d.). Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5-Chloro-1,8-naphthyridin-4(1H)-one|High-Purity Research Chemical [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Identification of Potential Biological Targets for 5-Chloro-1,7-naphthyridin-8-ol

Foreword: The naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, with its various isomers forming the core of numerous biologically active agents.[1] These compounds exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][3] The 1,7-naphthyridine isomer, in particular, has been associated with potent antineoplastic activity.[4] This guide focuses on a specific, under-characterized derivative, 5-Chloro-1,7-naphthyridin-8-ol. Given the absence of established biological targets for this molecule, this document outlines a systematic, multi-platform strategy for its comprehensive target identification and validation (TIDV). We will proceed from high-throughput computational screening to focused biochemical and cell-based validation, providing both the strategic rationale and detailed methodologies required for execution by drug discovery professionals.

Part I: In Silico Target Prediction and Hypothesis Generation

Rationale: A successful target discovery campaign begins with a robust hypothesis-generating phase. Computational, or in silico, methodologies provide a resource-efficient first pass to analyze the vast landscape of the human proteome, prioritizing potential targets for experimental validation.[5] By leveraging existing biological and chemical data, we can build a focused, data-driven strategy.

Ligand-Based Target Prediction

Expertise & Experience: The foundational "similar property principle" posits that molecules with similar structures are likely to interact with similar biological targets. We can harness this principle by systematically comparing this compound against curated databases of compounds with known bioactivities. This approach is powerful when a novel compound belongs to a chemical class with established pharmacology.

Workflow:

-

Scaffold Analysis: The 1,7-naphthyridine core is the primary query feature.

-

Database Mining: Utilize platforms such as ChEMBL, PubChem, and BindingDB to search for structurally related compounds. Pay close attention to other naphthyridine isomers, as target classes often overlap.

-

Target Class Prioritization: Collate the annotated targets of the identified structural analogs. Based on extensive literature reviews of the broader naphthyridine family, several key protein classes emerge as high-priority hypotheses.

Table 1: Hypothesized Target Classes for Naphthyridine Scaffolds Based on Published Data

| Naphthyridine Isomer | Reported Target Class | Example Targets | Reference(s) |

| 1,8-Naphthyridine | Protein Kinases | Epidermal Growth Factor Receptor (EGFR) | [2] |

| 1,8-Naphthyridine | DNA Topoisomerases | Topoisomerase II (Topo II) | [6][7] |

| 1,6-Naphthyridine | Protein Kinases | c-Met Kinase | [8] |

| 1,7-Naphthyridine | WNT Signaling Pathway | (Component not specified) | [4] |

| 2,7-Naphthyridine | DNA Topoisomerases | DNA Gyrase / Topoisomerase IV | [9] |

| Multiple Isomers | Viral Enzymes | HIV-1 Reverse Transcriptase | [10] |

| 1,8-Naphthyridine | Bacterial Enzymes | Enoyl-ACP Reductase (InhA) | [11] |

Structure-Based Virtual Screening

Expertise & Experience: Where high-resolution protein structures for hypothesized targets are available, molecular docking can predict the binding feasibility and pose of our compound. This method provides crucial structural insights into potential interactions, such as hydrogen bonds and hydrophobic contacts, that may drive binding affinity.

Protocol: Molecular Docking against Topoisomerase IIβ

-

Ligand Preparation: Generate a 3D conformation of this compound. Assign partial charges and minimize energy using a suitable force field (e.g., MMFF94).

-

Target Preparation: Download the crystal structure of a relevant target, such as the human Topoisomerase IIβ-DNA-etoposide complex (PDB ID: 3QX3). Remove water molecules, add hydrogen atoms, and define the binding site based on the co-crystallized ligand (etoposide).

-

Docking Simulation: Employ a validated docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the defined active site.

-

Pose Analysis: Analyze the top-scoring poses. Evaluate key interactions (e.g., hydrogen bonding with active site residues, π-stacking with DNA bases) and compare the binding energy score to that of the known inhibitor. A favorable score and logical binding orientation strengthen the hypothesis.

Visualization: In Silico Target Discovery Workflow

Caption: Workflow for computational target prediction.

Part II: In Vitro Validation of Direct Target Engagement

Rationale: The hypotheses generated in silico must be rigorously tested through direct biochemical and biophysical assays. This phase aims to confirm a physical interaction between this compound and purified target proteins, and to quantify the potency of this interaction.

Broad-Spectrum Kinase Profiling

Expertise & Experience: Given that protein kinases are a prominent target class for naphthyridines, an unbiased, broad-spectrum screen is the most efficient method to identify potential kinase targets.[2][8] This approach avoids confirmation bias and can uncover unexpected activities.

Protocol: Commercial Kinase Panel Screen (e.g., ADP-Glo™ Assay Principle)

-

Compound Submission: Provide this compound at a suitable concentration (typically 1-10 µM for a primary screen) to a commercial vendor (e.g., Eurofins, Promega).

-

Assay Execution: The compound is tested against a large panel of purified human kinases (e.g., >400 kinases). The assay measures the amount of ADP produced from the kinase reaction. A decrease in ADP production in the presence of the compound indicates inhibition.

-

Data Analysis: Results are reported as percent inhibition relative to a control. Hits are typically defined as kinases showing >50% inhibition.

-

Follow-Up: For any confirmed hits, a dose-response curve is generated by testing the compound at multiple concentrations to determine the half-maximal inhibitory concentration (IC₅₀).

Topoisomerase II DNA Relaxation Assay

Expertise & Experience: This is a classic functional assay to determine if a compound inhibits the catalytic activity of Topoisomerase II.[6][7] The enzyme's function is to relax supercoiled DNA; inhibitors prevent this process. This protocol is self-validating, as the controls (no enzyme, no compound) provide clear benchmarks for activity.

Protocol: Plasmid-Based DNA Relaxation Assay

-

Reaction Setup: In a microcentrifuge tube, prepare reaction mixtures containing assay buffer, supercoiled plasmid DNA (e.g., pBR322), and purified human Topoisomerase IIα or IIβ enzyme.

-

Compound Addition: Add this compound at various concentrations. Include a positive control (e.g., etoposide) and a negative control (DMSO vehicle).

-

Incubation: Incubate the reactions at 37°C for 30-60 minutes to allow the enzymatic reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a proteinase (to digest the enzyme) and a DNA loading dye.

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel and run electrophoresis to separate the different DNA topologies.

-

Visualization & Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. Supercoiled DNA migrates faster than relaxed DNA. Inhibition is observed as the persistence of the supercoiled DNA band at concentrations where the enzyme would normally relax it.

Biophysical Confirmation with Surface Plasmon Resonance (SPR)

Expertise & Experience: While functional assays demonstrate inhibition, they do not definitively prove direct binding. SPR is a label-free biophysical technique that provides unequivocal evidence of a direct interaction and allows for the precise measurement of binding kinetics (association and dissociation rates) and affinity (KD).

Protocol: SPR Binding Analysis

-

Chip Preparation: Covalently immobilize the purified target protein (e.g., the top hit from the kinase screen) onto a sensor chip surface. A reference channel is prepared for background subtraction.

-

Analyte Injection: Prepare a dilution series of this compound in running buffer. Inject each concentration sequentially over the sensor surface.

-

Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time. Binding of the compound to the immobilized protein causes an increase in the signal (measured in Response Units, RU).

-

Kinetic Analysis: After each injection, flow buffer alone over the chip to monitor the dissociation phase. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/kₐ).

Visualization: In Vitro Target Validation Workflow

Caption: Workflow for experimental in vitro target validation.

Part III: Cell-Based Target Engagement and Functional Corroboration

Rationale: Confirming that a compound binds a purified protein is a critical step, but it is essential to demonstrate that this interaction occurs within the complex milieu of a living cell and results in a measurable biological effect.

Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: CETSA is the definitive method for confirming target engagement in a physiological context. The underlying principle is that ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation. This technique requires no modification to the compound or the cell.

Protocol: CETSA with Western Blot Readout

-

Cell Treatment: Treat intact cultured cells (e.g., A549 lung cancer cells if c-Met is the target) with this compound or vehicle (DMSO) for 1-2 hours.

-

Thermal Challenge: Harvest the cells, resuspend them in buffer, and aliquot the lysate. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

-

Fractionation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured proteins.

-

Protein Detection: Collect the supernatant and analyze the abundance of the target protein at each temperature point using SDS-PAGE and Western blotting with a target-specific antibody.

-

Data Analysis: In vehicle-treated samples, the protein will denature and disappear from the soluble fraction as the temperature increases. In compound-treated samples, the stabilized protein will remain soluble at higher temperatures, resulting in a "thermal shift" of its melting curve.

Target-Specific Functional Assays

Expertise & Experience: The final step is to link target engagement to a downstream functional consequence. The choice of assay is dictated by the identity of the validated target.

Protocol Example: Inhibition of c-Met Phosphorylation

-

Causality: If c-Met is the validated target, its inhibition should block its autophosphorylation, which is the critical first step in its signaling cascade.[8]

-

Cell Culture & Starvation: Culture a c-Met dependent cell line (e.g., A549). Serum-starve the cells overnight to reduce basal signaling.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with the c-Met ligand, Hepatocyte Growth Factor (HGF), for 10-15 minutes to induce c-Met phosphorylation.

-

Lysis & Western Blot: Immediately lyse the cells and perform a Western blot. Use two primary antibodies: one that detects total c-Met protein (as a loading control) and another that specifically detects phosphorylated c-Met (p-cMet).

-

Analysis: A successful inhibitor will reduce the p-cMet signal in a dose-dependent manner without affecting the total c-Met level.

Visualization: Hypothetical c-Met Signaling Pathway Inhibition

Caption: Inhibition of c-Met autophosphorylation.

Conclusion and Future Outlook

This guide presents a rigorous, integrated strategy for the de-orphaning of this compound. By systematically progressing from broad computational hypotheses to specific, multi-faceted experimental validation, researchers can confidently identify and validate its primary biological targets. Confirmation of a specific target, such as a protein kinase or topoisomerase, through these methods provides a solid foundation for subsequent lead optimization, the investigation of detailed mechanisms of action, and eventual preclinical development. The true value of this molecule will only be unlocked through the disciplined application of the scientific principles and methodologies outlined herein.

References

-

Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. [Link]

-

Al-Tel, T. H., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]

-

Bawa, S., & Kumar, S. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. [Link]

-

Gardiner, D. L., et al. (2018). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry. [Link]

-

Woźniak, E., et al. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules. [Link]

-

Mogahid, M. A., et al. (2018). Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. Egyptian Journal of Chemistry. [Link]

-

Makarasen, A., et al. (2022). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Scientific Reports. [Link]

-

Shabaan, M., et al. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie. [Link]

-

Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals. [Link]

-

Wang, Y., et al. (2015). Design and Synthesis of Novel Substituted Naphthyridines as Potential c-Met Kinase Inhibitors Based on MK-2461. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Shabaan, M., et al. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie. [Link]

-

Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Scilit. [Link]

-

Anighoro, A., et al. (2016). Computational methods for drug repositioning. Drug Target Review. [Link]

-

Wójcik, K., et al. (2024). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences. [Link]

Sources

- 1. scilit.com [scilit.com]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity of Naphthyridine Derivatives | MDPI [mdpi.com]

- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

An In-Depth Technical Guide to 5-Chloro-1,7-naphthyridin-8-ol: A Versatile Scaffold for Chemical Biology and Drug Discovery

This technical guide provides a comprehensive overview of 5-Chloro-1,7-naphthyridin-8-ol, a halogenated heterocyclic compound with significant potential as a research chemical. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core physicochemical properties, a plausible synthetic route, analytical characterization, and the prospective biological applications of this intriguing molecule. The unique structural features of the 1,7-naphthyridine core, combined with the electronic influence of the chloro and hydroxyl substituents, make this compound a valuable starting point for the synthesis of novel bioactive agents.

Introduction: The Scientific Merit of the 1,7-Naphthyridine Core

The 1,7-naphthyridine scaffold, a nitrogen-containing heterocyclic system, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The electron-deficient nature of the fused pyridine rings influences its reactivity, making it amenable to specific chemical modifications. The introduction of a chlorine atom at the 5-position and a hydroxyl group at the 8-position on this scaffold creates a unique electronic and steric environment, offering opportunities for targeted derivatization and interaction with biological macromolecules.

Physicochemical Properties: A Foundation for Rational Design

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C₈H₅ClN₂O | Based on chemical structure |

| Molecular Weight | 180.59 g/mol | Calculated from the molecular formula |

| CAS Number | 67967-13-9 | [1] |

| Appearance | Predicted to be a solid at room temperature | General characteristic of similar heterocyclic compounds |

| Melting Point | Not experimentally determined. Likely >200 °C. | Based on related naphthyridine and quinoline structures[2][3] |

| Boiling Point | Not experimentally determined. | High melting point suggests a high boiling point. |

| Solubility | Predicted to be soluble in polar organic solvents like DMSO and DMF. | General solubility of naphthyridine derivatives[2] |

| pKa | Not experimentally determined. The 8-hydroxyl group is expected to be weakly acidic. | The pKa of the related 1,5-Naphthyridine is 2.91[2] |

| Predicted XlogP | ~1.5 - 2.5 | Estimation based on the structure; the chloro group increases lipophilicity while the hydroxyl group decreases it. |

Synthesis and Characterization: A Proposed Workflow

A plausible synthetic route and a standard analytical workflow are essential for any researcher working with a novel compound. The following sections outline a generalized yet robust approach for the preparation and verification of this compound.

Proposed Synthetic Pathway

While a specific, detailed synthesis of this compound is not extensively documented, a viable route can be adapted from general methods for constructing substituted 8-hydroxy-1,7-naphthyridines. A potential strategy involves the cyclization of a suitably substituted aminopyridine derivative.

Step-by-Step Generalized Protocol:

-

Starting Material Selection: Begin with a suitable 2-aminopyridine precursor bearing a chlorine atom at the desired position.

-

Acylation: Acylate the aminopyridine with an appropriate reagent (e.g., an ester or acid chloride) to introduce a side chain that can participate in cyclization. This step often involves the formation of a dianion using a strong base.

-

Cyclization: Treat the resulting intermediate with a reagent like ammonium acetate under thermal conditions to facilitate the intramolecular cyclization and formation of the 1,7-naphthyridine ring system.

-

Purification: The crude product should be purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

This proposed synthesis is based on a general method for the synthesis of 8-hydroxy-6-substituted-1,7-naphthyridines and would require optimization for this specific target molecule.

Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and spectrometric techniques should be employed.

Detailed Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and connectivity of protons in the molecule. The aromatic protons on the naphthyridine core and the hydroxyl proton will have characteristic chemical shifts.

-

¹³C NMR: To identify the number of unique carbon atoms and their chemical environments.

-

2D NMR (COSY, HSQC, HMBC): To establish the complete connectivity of the molecule and unambiguously assign all proton and carbon signals.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the molecule and confirm its elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should be observable.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the O-H stretch of the hydroxyl group, C=N and C=C stretches of the aromatic rings, and the C-Cl stretch.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or TFA) is typically used.

-

Melting Point Analysis: To determine the melting point range, which is a good indicator of purity.

Potential Biological Activities and Research Applications

While specific biological data for this compound is scarce, the broader class of naphthyridines and specifically 8-hydroxynaphthyridines have shown promise in several therapeutic areas. This suggests that this compound could be a valuable tool for:

-

Anticancer Research: Many naphthyridine derivatives exhibit anticancer activity, often through the inhibition of protein kinases.[4][5] The 1,7-naphthyridine scaffold can be functionalized to target the ATP-binding site of various kinases involved in cancer cell proliferation and survival.

-

Antimicrobial Drug Discovery: The naphthyridine core is a well-established pharmacophore in antibacterial agents, with nalidixic acid being a notable example.[6] Halogenated derivatives, in particular, have shown potent antimicrobial effects.[7] this compound could serve as a precursor for novel antibiotics or as an antibiotic enhancer.[8]

-

Antiparasitic Research: 8-Hydroxynaphthyridines have demonstrated potent in vitro antileishmanial activity, which is believed to be driven by the chelation of divalent metal cations essential for parasitic enzymes.[9]

Proposed Signaling Pathway for Kinase Inhibition

Experimental Protocols for Biological Evaluation

Kinase Inhibition Assay (e.g., ADP-Glo™ Assay):

-

Reaction Setup: In a 384-well plate, combine the target kinase, a suitable substrate, and varying concentrations of this compound (or its derivatives).

-

Initiation: Start the kinase reaction by adding ATP at a concentration near its Km value.

-

Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Signal Generation: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Analysis: Measure the luminescence, which is proportional to the kinase activity. Calculate IC₅₀ values by plotting the percent inhibition against the logarithm of the inhibitor concentration.[4]

Antimicrobial Susceptibility Testing (Broth Microdilution):

-

Compound Preparation: Prepare serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible microbial growth.[6][10]

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the development of novel chemical probes and therapeutic agents. Its unique substitution pattern offers opportunities for regioselective modifications, enabling the exploration of structure-activity relationships in various biological contexts. While further experimental validation of its physicochemical properties and biological activities is required, this technical guide provides a solid foundation for researchers to embark on the investigation of this intriguing molecule. Future research should focus on the development of an optimized and scalable synthesis, comprehensive biological screening against a panel of kinases and microbial strains, and elucidation of its precise mechanisms of action.

References

- Application Notes and Protocols for Antimicrobial Screening of 1,8-Naphthyridine Deriv

- Design and Synthesis of Novel 1,7-Naphthyridine-Based Compounds: Application Notes and Protocols. (n.d.). BenchChem.

- Application Notes and Protocols for the Use of 1,5-Naphthyridine Derivatives as Kinase Inhibitor Scaffolds. (n.d.). BenchChem.

- Application Notes and Protocols: 1,5-Naphthyridine Derivatives as Potent Kinase Inhibitors. (n.d.). BenchChem.

-

A facile synthesis of 1-hydroxy-5-chloro- benzo[f][4][8]naphthyridines. (n.d.). Indian Journal of Chemistry.

- This compound | 67967-13-9. (n.d.). ChemicalBook.

- Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021). MDPI.

- Antimicrobial Activity of Naphthyridine Deriv

- Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. (2023).

- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Publishing.

- Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. (2015). Journal of Applied Pharmaceutical Science.

- Comparative In Vitro Biological Activity of 2-Amino-5-chloro-1,8-naphthyridine and its Deriv

- The halogenated 8 hydroxyquinolines. (n.d.).

- 5-Chloro-8-hydroxyquinoline. (n.d.). PubChem.

- This compound | 67967-13-9. (n.d.). ChemicalBook.

- Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. (n.d.).

- In-Depth Technical Guide: Physicochemical Properties of 2-Amino-5-chloro-1,8-naphthyridine. (n.d.). BenchChem.

- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). MDPI.

- 5-chloro-1,7-naphthyridine CAS#: 67967-10-6. (n.d.). ChemicalBook.

- Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. (n.d.). PubMed Central.

- A kind of preparation method of 5- chloro-8-hydroxyquinolines. (n.d.).

- Method for preparing 5-chloro-8-hydroxyquinoline. (n.d.).

- 7-Amino-5-chloro-1,7-naphthyridin-8-one. (n.d.). PubChem.

- 5-Chloro-8-hydroxyquinoline b-D-glucuronide. (n.d.). PubChem.

- Chemistry and Biological Activities of 1,8-Naphthyridines. (n.d.).

- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (n.d.). PubMed.

-

5-chloro[6]benzofuro[2,3-b][6][11]naphthyridine. (n.d.). Chemical Synthesis Database.

- Biological Activity of Naturally Derived Naphthyridines. (n.d.). MDPI.

- Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. (n.d.). PubMed Central.

- A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. (n.d.).

- Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. (2020).

- NMR Spectroscopy for Metabolomics Research. (1989). MDPI.

- 5-Chloro-7-bromo-8-hydroxyquinoline.pdf. (n.d.). Cheméo.

- 5-Chloro-8-hydroxyquinoline. (n.d.). Chemsrc.

- Elucidating the Structure of 5-Bromo-8-methoxy-1,7-naphthyridine: A Technical Guide. (n.d.). BenchChem.

- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Publishing.

-

Synthesis and in vitro Biological Evaluation of 6-chloro dibenzo[c,f][4][8]naphthyridine. (n.d.). IJASRM.

Sources

- 1. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5-chloro-1,7-naphthyridine CAS#: 67967-10-6 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains [mdpi.com]

- 9. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scilit.com [scilit.com]

discovery and history of 5-Chloro-1,7-naphthyridin-8-ol

An In-depth Technical Guide on the Synthesis and Potential Utility of 5-Chloro-1,7-naphthyridin-8-ol

Abstract

The naphthyridine framework represents a class of privileged heterocyclic scaffolds in medicinal chemistry, with various isomers demonstrating a wide spectrum of biological activities. Among these, the 1,7-naphthyridine core has attracted significant interest for its utility in developing targeted therapeutics, notably as kinase inhibitors. This technical guide addresses the . While a detailed historical record for this specific substituted compound is not prominent in the literature, its structural lineage is rooted in the broader history of naphthyridine chemistry. This document provides a comprehensive overview by first exploring the historical context and foundational synthesis of the 1,7-naphthyridine ring system. Subsequently, a scientifically grounded, plausible synthetic pathway for this compound is proposed, complete with detailed experimental protocols and mechanistic rationale. Finally, we explore its potential biological significance based on structure-activity relationships derived from analogous compounds, offering a forward-looking perspective for researchers in drug discovery and chemical biology.

The Naphthyridine Core: A Versatile Scaffold in Drug Discovery

Naphthyridines, also known as diazanaphthalenes, are bicyclic aromatic compounds containing two nitrogen atoms. The family consists of six distinct isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-), each defined by the relative positions of the nitrogen atoms in the fused pyridine rings.[1][2] The first naphthyridine was synthesized by Reissert in 1893, with the full family of unsubstituted isomers being completed by 1958.[1]

These scaffolds are of immense interest to medicinal chemists due to their structural rigidity, ability to participate in hydrogen bonding, and capacity for diverse functionalization. Derivatives have shown a remarkable range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4][5] The 1,8-naphthyridine isomer is perhaps the most famous, forming the core of the first quinolone antibiotic, nalidixic acid, discovered in 1962.[6]

The 1,7-naphthyridine isomer, the focus of this guide, has more recently emerged as a valuable pharmacophore. Notably, it has been identified as a key structural motif for inhibitors of Tumor Progression Loci-2 (Tpl2) kinase, a target for treating rheumatoid arthritis and other inflammatory diseases.[3] Furthermore, various 1,7-naphthyridine derivatives have demonstrated potential as antitumor and antiparasitic agents.[3]

Foundational Synthesis of the 1,7-Naphthyridine Ring System

The construction of the 1,7-naphthyridine core relies on established cyclization strategies, often adapting classical methods used for quinoline and isoquinoline synthesis. The choice of strategy is dictated by the desired substitution pattern on the final molecule.

One of the most effective and versatile methods involves the intramolecular cyclization of a substituted pyridine precursor. For instance, an acid-catalyzed cyclization of 2-cyano-3-pyridylacetonitrile has been successfully employed to generate the 1,7-naphthyridine skeleton.[7] Another common approach is a variation of the Friedländer annulation, which involves the condensation of a 3-amino-4-formylpyridine (or related ketone) with a compound containing an active methylene group. These methods provide a robust foundation for building complex, substituted 1,7-naphthyridines.

Proposed Synthesis and Characterization of this compound

While a dedicated paper on the original synthesis of this compound is not readily found, a plausible and efficient synthetic route can be designed based on established chemical principles for analogous heterocyclic systems, such as the Conrad-Limpach and Gould-Jacobs reactions.[8][9] The proposed workflow prioritizes commercially available starting materials and high-yield transformations.

Proposed Synthetic Workflow

The logical approach involves constructing the second ring onto a pre-functionalized chloropyridine starting material. This ensures precise control over the placement of the chloro substituent at the C5 position.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-((4-chloropyridin-3-yl)amino)methylene)malonate (Intermediate Enamine)

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-amino-4-chloropyridine (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq).

-

Reaction: Heat the mixture with stirring at 120-130 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aminopyridine.

-

Work-up: Allow the reaction mixture to cool to room temperature. The resulting viscous oil or solid is triturated with petroleum ether or hexane to induce crystallization.

-

Purification: The crude solid is collected by filtration, washed with cold petroleum ether, and dried under vacuum. Further purification can be achieved by recrystallization from ethanol if necessary.

Causality: This step is a classic Gould-Jacobs reaction precursor formation. Diethyl (ethoxymethylene)malonate serves as a three-carbon synthon. The reaction proceeds via nucleophilic attack of the amino group on the electron-deficient enol ether, followed by the elimination of ethanol to form the stable enamine intermediate. Heating drives the reaction to completion by removing the ethanol byproduct.

Protocol 2: Synthesis of Ethyl 5-chloro-8-hydroxy-1,7-naphthyridine-3-carboxylate